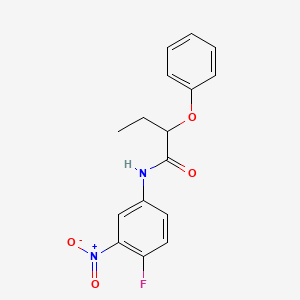
N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide is a synthetic organic compound characterized by the presence of a fluoro-substituted nitrophenyl group and a phenoxybutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide typically involves a multi-step process:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-fluoro-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-phenoxybutanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The nitro group in N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with strong nucleophiles such as alkoxides or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Reduction: N-(4-fluoro-3-aminophenyl)-2-phenoxybutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitroaniline and 2-phenoxybutanoic acid.
Aplicaciones Científicas De Investigación
N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism by which N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity. The fluoro and nitro groups can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-phenoxybutanamide: Similar structure but with a chloro group instead of a fluoro group.
N-(4-fluoro-3-nitrophenyl)-2-phenoxyacetamide: Similar structure but with a shorter acyl chain.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which can significantly influence its reactivity and binding properties. The phenoxybutanamide moiety also contributes to its distinct chemical behavior compared to shorter acyl chain analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-15(23-12-6-4-3-5-7-12)16(20)18-11-8-9-13(17)14(10-11)19(21)22/h3-10,15H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVGCWCODMPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5055794.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
acetonitrile](/img/structure/B5055808.png)
![8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)

![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)
![N-ethyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5055835.png)
![N-benzyl-N'-[(4-methylphenyl)methyl]oxamide](/img/structure/B5055838.png)
![2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5055846.png)
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE](/img/structure/B5055849.png)
![N-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine](/img/structure/B5055859.png)
